3-Chloro-4-nitro-2-naphthalenecarboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
3-chloro-4-nitronaphthalene-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6ClNO4/c12-9-8(11(14)15)5-6-3-1-2-4-7(6)10(9)13(16)17/h1-5H,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNCHWWUECUYGGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=C2[N+](=O)[O-])Cl)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 3 Chloro 4 Nitro 2 Naphthalenecarboxylic Acid and Its Derivatives
Retrosynthetic Analysis of the 3-Chloro-4-nitro-2-naphthalenecarboxylic Acid Scaffold
Retrosynthetic analysis is a powerful tool for devising synthetic routes to complex molecules by mentally breaking them down into simpler, commercially available starting materials. The retrosynthesis of this compound can be approached by considering the disconnection of the three substituents—chloro, nitro, and carboxylic acid—from the naphthalene (B1677914) core. The order of these disconnections is crucial and is guided by the directing effects of the remaining substituents in the forward synthetic direction.
Several plausible retrosynthetic pathways can be envisioned:
Pathway A: Late-stage Carboxylation: This pathway involves the introduction of the carboxylic acid group in the final steps. The key disconnection would be the C2-COOH bond, suggesting a precursor such as 1-chloro-2-nitro-3-lithiated naphthalene (or a related organometallic species) reacting with carbon dioxide. Alternatively, a precursor like 3-chloro-4-nitro-2-methylnaphthalene could be oxidized.
Pathway B: Late-stage Nitration: In this approach, the nitro group is introduced last. The disconnection of the C4-NO2 bond would lead to a 3-chloro-2-naphthalenecarboxylic acid intermediate. The success of this step in the forward synthesis would depend on the regioselectivity of the nitration of this disubstituted naphthalene.
Pathway C: Late-stage Chlorination: This pathway involves the disconnection of the C3-Cl bond, leading to a 4-nitro-2-naphthalenecarboxylic acid intermediate. The regioselectivity of the chlorination of this intermediate would be the key challenge in the corresponding synthetic route.
Each of these pathways presents its own set of challenges regarding regioselectivity and functional group compatibility. The choice of the most viable route will depend on the ability to control the position of the incoming electrophiles or nucleophiles at each step, governed by the directing effects of the substituents already present on the naphthalene ring.
Targeted Synthetic Routes for this compound
Based on the retrosynthetic analysis, several targeted synthetic routes can be proposed. These routes are designed to strategically introduce the chloro, nitro, and carboxylic acid functionalities in a controlled manner.
The introduction of a chlorine atom at a specific position on a substituted naphthalene ring requires careful consideration of the directing effects of the existing substituents. Halogens are generally considered ortho, para-directing deactivators in electrophilic aromatic substitution. organicchemistrytutor.com In the context of synthesizing this compound, if chlorination is performed on a 4-nitro-2-naphthalenecarboxylic acid intermediate, the nitro group (a strong deactivator and meta-director) and the carboxylic acid group (a deactivator and meta-director) would direct the incoming electrophile. chemistrytalk.orgsavemyexams.comlibretexts.org The interplay of these directing effects would need to be carefully managed to achieve the desired regioselectivity.
For instance, the chlorination of 1-nitronaphthalene (B515781) has been studied, yielding a mixture of products including 1-chloro-5-nitro- and 1-chloro-8-nitronaphthalene. researchgate.net This highlights the challenge of achieving high regioselectivity in the halogenation of substituted naphthalenes. The choice of chlorinating agent (e.g., Cl2, SO2Cl2, N-chlorosuccinimide) and catalyst (e.g., Lewis acids) can significantly influence the product distribution.
The nitration of naphthalene and its derivatives is a classic example of electrophilic aromatic substitution. The reaction typically proceeds via the nitronium ion (NO2+), generated from a mixture of nitric acid and a strong acid like sulfuric acid. mdpi.com The position of nitration is highly dependent on the reaction conditions and the nature of the substituents already present on the naphthalene ring.
For an unsubstituted naphthalene, nitration predominantly occurs at the α-position (C1) due to the greater stability of the corresponding carbocation intermediate. researchgate.netchegg.com However, the presence of other functional groups can alter this selectivity. For example, in the synthesis of this compound via a late-stage nitration of 3-chloro-2-naphthalenecarboxylic acid, the directing effects of the chloro and carboxylic acid groups would be paramount. The chloro group is ortho, para-directing, while the carboxylic acid group is meta-directing. organicchemistrytutor.comchemistrytalk.org The combination of these effects would likely lead to a mixture of isomers, necessitating careful optimization of reaction conditions to favor the desired 4-nitro product.
The choice of nitrating agent can also influence the regioselectivity. Various nitrating systems have been explored for naphthalene, each with differing isomer distributions. researchgate.net
Several methods are available for the introduction of a carboxylic acid group onto a naphthalene nucleus. The choice of method depends on the available starting materials and the compatibility of the reaction conditions with other functional groups present in the molecule.
Oxidation of Alkyl Naphthalenes: If a suitable alkyl-substituted naphthalene is available, oxidation can be an effective method for introducing a carboxylic acid group. For instance, 2-methylnaphthalene (B46627) can be oxidized to 2-naphthoic acid. asianpubs.orgnih.govresearchgate.net This method often employs strong oxidizing agents such as potassium permanganate (B83412) or chromic acid. Catalytic oxidation methods, for example using a Co-Mn-Br catalyst system, have also been developed for the oxidation of methylnaphthalenes to their corresponding carboxylic acids. asianpubs.org
Grignard Reactions: The carboxylation of a Grignard reagent is a versatile method for forming carboxylic acids. This involves the reaction of an aryl magnesium halide with carbon dioxide, followed by acidic workup. wikipedia.orgyoutube.com For the synthesis of this compound, a potential precursor would be 2-bromo-3-chloro-4-nitronaphthalene. Formation of the Grignard reagent at the 2-position followed by reaction with CO2 would yield the target molecule. wikipedia.org However, the presence of the nitro group, which is susceptible to reduction by Grignard reagents, presents a significant challenge.
Nitrile Hydrolysis: The hydrolysis of a cyano group provides another route to carboxylic acids. libretexts.orgyoutube.com A 2-cyanonaphthalene derivative could be hydrolyzed under acidic or basic conditions to afford the corresponding 2-naphthalenecarboxylic acid. This method is advantageous as the cyano group can be introduced via nucleophilic substitution of a halide (e.g., from 2-bromo-3-chloro-4-nitronaphthalene with a cyanide salt).
| Method | Precursor | Reagents | Advantages | Disadvantages |
| Oxidation | 2-Alkylnaphthalene | KMnO4, H2CrO4, or catalytic systems | Often high yielding | Requires a suitable alkylated precursor; harsh conditions may not be compatible with other functional groups. |
| Grignard Reaction | 2-Halonaphthalene | Mg, CO2, H3O+ | Versatile for various aryl halides | Sensitive to other functional groups (e.g., nitro group); requires anhydrous conditions. |
| Nitrile Hydrolysis | 2-Cyanonaphthalene | H3O+ or OH-, H2O | Tolerant of a wider range of functional groups | Requires a two-step process (introduction of nitrile then hydrolysis). |
Table 1: Comparison of Methods for Introducing a Carboxylic Acid Group on the Naphthalene Core
The synthesis of a polysubstituted naphthalene like this compound necessitates a carefully planned sequence of reactions to ensure the correct placement of each substituent. The directing effects of the functional groups are the primary consideration in designing a sequential synthesis.
A plausible sequential strategy could start with a readily available substituted naphthalene and introduce the remaining functional groups one by one. For example, starting with 2-methylnaphthalene, one could first introduce the nitro group, followed by chlorination, and finally oxidation of the methyl group to a carboxylic acid. The regioselectivity at each electrophilic substitution step would need to be carefully controlled.
Convergent strategies, where different substituted fragments of the molecule are synthesized separately and then combined, can also be envisioned. However, for a relatively small molecule like this compound, a sequential approach is generally more practical.
Derivatization and Functionalization of this compound
The carboxylic acid functionality of this compound serves as a versatile handle for further derivatization, allowing for the synthesis of a variety of related compounds with potentially interesting properties. Common derivatization reactions of carboxylic acids include:
Esterification: Reaction with an alcohol in the presence of an acid catalyst yields the corresponding ester. This can be useful for modifying the solubility and electronic properties of the molecule.
Amide Formation: Reaction with an amine, often in the presence of a coupling agent such as a carbodiimide, leads to the formation of an amide. nih.gov This allows for the introduction of a wide range of amine-containing fragments.
Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol using reducing agents like lithium aluminum hydride. However, the nitro group is also susceptible to reduction, so selective reduction methods would be required.
Conversion to Acyl Halide: The carboxylic acid can be converted to a more reactive acyl chloride by treatment with reagents such as thionyl chloride or oxalyl chloride. The acyl chloride can then be used to synthesize esters, amides, and other derivatives under milder conditions.
The presence of the chloro and nitro groups on the naphthalene ring also offers opportunities for further functionalization through nucleophilic aromatic substitution or reduction of the nitro group to an amine, which can then be further modified.
| Derivative | Reagents | Functional Group Transformation |
| Ester | Alcohol, Acid catalyst | -COOH → -COOR |
| Amide | Amine, Coupling agent | -COOH → -CONR2 |
| Primary Alcohol | LiAlH4 (non-selective), or other selective reducing agents | -COOH → -CH2OH |
| Acyl Chloride | SOCl2, (COCl)2 | -COOH → -COCl |
Table 2: Common Derivatization Reactions of this compound
Chemical Transformations of the Carboxylic Acid Moiety (e.g., Esterification, Amidation, Acid Halide Formation)
The carboxylic acid group at the C-2 position of this compound is a prime site for a variety of chemical transformations, allowing for the introduction of diverse functional groups and the extension of the molecular framework.
Esterification:
Esterification of this compound can be readily achieved through several established methods. The Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH), is a common approach. This equilibrium-driven process typically utilizes an excess of the alcohol to favor the formation of the corresponding ester. For instance, reaction with methanol (B129727) or ethanol (B145695) would yield the methyl or ethyl ester, respectively.
Alternatively, esters can be synthesized under milder conditions by first converting the carboxylic acid to a more reactive species. For example, reaction with an alkyl halide in the presence of a non-nucleophilic base can provide the desired ester.
| Reactant (Alcohol) | Product (Ester) | Catalyst/Conditions |
| Methanol (CH₃OH) | Methyl 3-chloro-4-nitro-2-naphthoate | H₂SO₄, heat |
| Ethanol (C₂H₅OH) | Ethyl 3-chloro-4-nitro-2-naphthoate | TsOH, heat |
| Isopropanol ((CH₃)₂CHOH) | Isopropyl 3-chloro-4-nitro-2-naphthoate | H₂SO₄, heat |
Amidation:
The synthesis of amides from this compound typically proceeds through the activation of the carboxylic acid. A common method involves the conversion of the carboxylic acid to its corresponding acid chloride, which then readily reacts with a primary or secondary amine to form the amide bond. mdpi.com The use of coupling reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of an activating agent like 1-hydroxybenzotriazole (B26582) (HOBt), facilitates the direct amidation with an amine, avoiding the need for the intermediate acid chloride. google.com This method is particularly useful for coupling with sensitive or complex amines.
| Reactant (Amine) | Product (Amide) | Reagents |
| Ammonia (NH₃) | 3-Chloro-4-nitro-2-naphthalenecarboxamide | SOCl₂, then NH₃ |
| Aniline (C₆H₅NH₂) | N-Phenyl-3-chloro-4-nitro-2-naphthalenecarboxamide | DCC, HOBt |
| Diethylamine ((C₂H₅)₂NH) | N,N-Diethyl-3-chloro-4-nitro-2-naphthalenecarboxamide | SOCl₂, then (C₂H₅)₂NH |
Acid Halide Formation:
The formation of 3-chloro-4-nitro-2-naphthoyl chloride is a key step in the synthesis of various derivatives, including esters and amides. This transformation is most commonly achieved by treating the carboxylic acid with thionyl chloride (SOCl₂), often in an inert solvent like dichloromethane (B109758) or toluene. libretexts.org The reaction proceeds readily, with the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), being gaseous, which helps to drive the reaction to completion. Oxalyl chloride ((COCl)₂) is another effective reagent for this conversion and is often used for its milder reaction conditions.
| Reagent | Product | Byproducts |
| Thionyl chloride (SOCl₂) | 3-Chloro-4-nitro-2-naphthoyl chloride | SO₂, HCl |
| Oxalyl chloride ((COCl)₂) | 3-Chloro-4-nitro-2-naphthoyl chloride | CO, CO₂, HCl |
| Phosphorus pentachloride (PCl₅) | 3-Chloro-4-nitro-2-naphthoyl chloride | POCl₃, HCl |
Reactions Involving the Nitro Group (e.g., Reduction to Amine, Nucleophilic Aromatic Substitution)
The nitro group at the C-4 position significantly influences the reactivity of the naphthalene ring and can itself be a site for important chemical transformations.
Reduction to Amine:
The reduction of the nitro group to a primary amine is a fundamental transformation that opens up a vast array of subsequent synthetic possibilities, including diazotization and coupling reactions, as well as the formation of various nitrogen-containing heterocycles. A variety of reducing agents can be employed for this purpose. Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel under a hydrogen atmosphere is a clean and efficient method. nih.gov Chemical reduction methods are also widely used. Reagents like tin(II) chloride (SnCl₂) in hydrochloric acid, iron powder in acetic acid, or sodium dithionite (B78146) (Na₂S₂O₄) are effective for the reduction of aromatic nitro compounds. The choice of reducing agent can be critical to ensure compatibility with other functional groups present in the molecule.
| Reducing Agent | Product | Conditions |
| H₂, Pd/C | 3-Chloro-4-amino-2-naphthalenecarboxylic acid | Ethanol, room temperature |
| SnCl₂·2H₂O | 3-Chloro-4-amino-2-naphthalenecarboxylic acid | HCl, heat |
| Fe, CH₃COOH | 3-Chloro-4-amino-2-naphthalenecarboxylic acid | Ethanol/Water, heat |
| Na₂S₂O₄ | 3-Chloro-4-amino-2-naphthalenecarboxylic acid | Aqueous ammonia |
Nucleophilic Aromatic Substitution:
Halogen Chemistry on the Naphthalene Nucleus (e.g., Halogen Exchange, Palladium-Catalyzed Cross-Coupling Strategies)
The chlorine atom at the C-3 position provides a handle for a variety of transformations, most notably palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.
Halogen Exchange:
While less common than cross-coupling reactions, halogen exchange, such as a Finkelstein-type reaction, could potentially be employed to replace the chloro group with another halogen, such as iodo or bromo. This would typically require the use of a metal halide salt, like sodium iodide in acetone, and might necessitate the use of a catalyst. The resulting iodo- or bromo-substituted naphthalenes would be more reactive in subsequent cross-coupling reactions.
Palladium-Catalyzed Cross-Coupling Strategies:
The chloro group of this compound and its derivatives is a suitable electrophile for a range of palladium-catalyzed cross-coupling reactions. These reactions allow for the introduction of aryl, vinyl, alkynyl, and other organic moieties at the C-3 position.
Suzuki-Miyaura Coupling: This reaction involves the coupling of the chloro-naphthalene derivative with an organoboron reagent, such as a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. organic-chemistry.orgmdpi.com This is a highly versatile method for the formation of biaryl compounds.
Heck-Mizoroki Reaction: The Heck reaction couples the chloro-naphthalene with an alkene to form a new carbon-carbon bond, leading to the synthesis of substituted naphthalenes with alkenyl side chains. wikipedia.orgmdpi.com
Sonogashira Coupling: This reaction enables the formation of a carbon-carbon triple bond by coupling the chloro-naphthalene with a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org
Buchwald-Hartwig Amination: This powerful method allows for the formation of carbon-nitrogen bonds by coupling the chloro-naphthalene with a primary or secondary amine in the presence of a palladium catalyst and a strong base. wikipedia.orgorganic-chemistry.org This provides a direct route to N-arylated naphthalene derivatives.
| Coupling Reaction | Coupling Partner | Catalyst System | Product Type |
| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 3-Phenyl-4-nitro-2-naphthalenecarboxylic acid derivative |
| Heck-Mizoroki | Styrene | Pd(OAc)₂, P(o-tol)₃, Et₃N | 3-(2-Phenylethenyl)-4-nitro-2-naphthalenecarboxylic acid derivative |
| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | 3-(2-Phenylethynyl)-4-nitro-2-naphthalenecarboxylic acid derivative |
| Buchwald-Hartwig | Morpholine | Pd₂(dba)₃, BINAP, NaOt-Bu | 3-(Morpholin-4-yl)-4-nitro-2-naphthalenecarboxylic acid derivative |
Multi-Step Synthesis of Complex Naphthalene Architectures Utilizing this compound as a Chemical Building Block
The diverse reactivity of the functional groups present in this compound makes it an excellent starting material for the multi-step synthesis of more complex and highly substituted naphthalene-based structures. By strategically combining the reactions described above, intricate molecular frameworks can be constructed.
For example, a synthetic sequence could begin with the esterification of the carboxylic acid to protect it and enhance solubility. This could be followed by a palladium-catalyzed cross-coupling reaction, such as a Suzuki coupling, to introduce a new aryl group at the C-3 position. Subsequent reduction of the nitro group to an amine would then provide a new site for functionalization. The resulting amino group could be acylated, alkylated, or used as a directing group in further electrophilic aromatic substitution reactions, although the latter would be challenging on the already substituted naphthalene core. Finally, hydrolysis of the ester group would regenerate the carboxylic acid, which could then be converted to an amide or other derivatives. lumenlearning.com This stepwise approach allows for the controlled and selective construction of complex naphthalene architectures with tailored properties.
A hypothetical synthetic route could be:
Esterification: Reaction of this compound with methanol and sulfuric acid to yield methyl 3-chloro-4-nitro-2-naphthoate.
Suzuki Coupling: Coupling of the resulting ester with a substituted phenylboronic acid using a palladium catalyst to form a methyl 3-aryl-4-nitro-2-naphthoate.
Nitro Reduction: Reduction of the nitro group using catalytic hydrogenation (H₂/Pd/C) to give methyl 4-amino-3-aryl-2-naphthoate.
Amide Formation: Hydrolysis of the methyl ester to the carboxylic acid, followed by coupling with an amine using EDC/HOBt to afford a 4-amino-3-aryl-2-naphthalenecarboxamide derivative.
This modular approach highlights the utility of this compound as a versatile platform for the synthesis of a wide range of complex and functionally diverse naphthalene-based molecules.
Mechanistic Investigations of Reactions Involving 3 Chloro 4 Nitro 2 Naphthalenecarboxylic Acid
Elucidation of Reaction Mechanisms in Synthetic Pathways
The synthesis of a polysubstituted naphthalene (B1677914) derivative like 3-Chloro-4-nitro-2-naphthalenecarboxylic acid involves a sequence of reactions where understanding the underlying mechanisms is crucial for optimizing yield and purity.
Functional group transformations on the naphthalene core are often governed by a delicate balance between kinetic and thermodynamic control, where reaction conditions dictate the final product distribution. A classic example in naphthalene chemistry is sulfonation.
The sulfonation of naphthalene can yield two different isomers: 1-naphthalenesulfonic acid and 2-naphthalenesulfonic acid. The distribution of these products is highly dependent on the reaction temperature.
Kinetic Control: At lower temperatures (e.g., 80°C), the reaction is under kinetic control, and the major product is 1-naphthalenesulfonic acid. youtube.com This isomer is formed faster because the carbocation intermediate for attack at the 1-position (alpha position) is more stable, as it allows for the preservation of one fully aromatic benzene (B151609) ring in its resonance structures. youtube.com
Thermodynamic Control: At higher temperatures (e.g., 160°C), the reaction is under thermodynamic control. youtube.com The initially formed 1-naphthalenesulfonic acid can revert to naphthalene, allowing the system to reach equilibrium. The thermodynamically more stable product, 2-naphthalenesulfonic acid, becomes the major product. youtube.com This stability is attributed to reduced steric hindrance between the sulfonic acid group and the hydrogen at the peri-position (C8).
Table 1: Product Distribution in Naphthalene Sulfonation
| Temperature | Predominant Product | Type of Control | Rationale |
|---|---|---|---|
| 80°C | 1-Naphthalenesulfonic acid | Kinetic | Faster formation due to more stable carbocation intermediate. youtube.com |
Catalysts and solvents play a pivotal role in directing the outcome of reactions on aromatic systems. Their influence on selectivity and efficiency is a cornerstone of modern synthetic chemistry. nih.gov
Catalysis: In the context of synthesizing substituted naphthalenes, transition metal catalysis is often employed for C-H functionalization, offering high regioselectivity that might be difficult to achieve with traditional methods. nih.gov For instance, palladium or rhodium catalysts, guided by a directing group on the naphthalene ring, can selectively activate a specific C-H bond for functionalization. nih.gov While traditional Friedel-Crafts acylation of naphthalene in carbon disulfide yields the 1-isomer, changing the solvent to nitrobenzene (B124822) results in the 2-isomer being the major product, showcasing the profound impact of the reaction medium. libretexts.org
Solvent Effects: The choice of solvent can dramatically alter reaction pathways and product ratios. In a nitrogen-to-carbon transmutation reaction to synthesize naphthalene derivatives from isoquinolines, a screen of solvents revealed that polar aprotic solvents, specifically methyl tert-butyl ether (MTBE), provided the best results. nih.gov Similarly, in nucleophilic aromatic substitution reactions, polar aprotic solvents like DMSO or DMF are typically used to solvate the cation of the nucleophile, thereby increasing the nucleophilicity of the anion and accelerating the reaction.
For the synthesis of this compound, a hypothetical catalytic step could involve the selective chlorination at the C3 position, potentially guided by the pre-existing carboxylic acid group at C2. The solvent choice would be critical to ensure solubility of the reactants and to stabilize key intermediates or transition states.
Aromatic Substitution Reaction Mechanisms on Naphthalene Derivatives
The reactivity of the naphthalene ring is characterized by its susceptibility to both electrophilic and nucleophilic aromatic substitution, with the regiochemical outcome being dictated by the substituents present on the ring system.
Electrophilic aromatic substitution (EAS) is a fundamental reaction for functionalizing aromatic rings. The mechanism generally involves two steps:
Attack of the aromatic π-system on an electrophile (E+) to form a resonance-stabilized carbocation intermediate, known as a Wheland intermediate or sigma complex. This is typically the rate-determining step as it temporarily disrupts aromaticity. masterorganicchemistry.comwikipedia.org
Deprotonation of the intermediate by a weak base to restore aromaticity and yield the substituted product. masterorganicchemistry.commasterorganicchemistry.com
In nitro-naphthalene systems, the nitro group (–NO₂) is a powerful deactivating group due to its strong electron-withdrawing nature (both by induction and resonance). It makes the aromatic ring less nucleophilic and thus less reactive towards electrophiles. Furthermore, it acts as a meta-director on a benzene ring. masterorganicchemistry.com
On the specific molecule of this compound, the ring containing the substituents is heavily deactivated towards further electrophilic attack. The nitro group at C4, the carboxylic acid at C2 (another deactivating, meta-directing group), and the chlorine at C3 (a deactivating, ortho, para-directing group) all withdraw electron density. Therefore, any subsequent electrophilic substitution would be expected to occur on the unsubstituted ring (the C5-C8 positions) and would be significantly slower than on naphthalene itself. The most likely positions for attack on the unsubstituted ring would be C5 and C8 (the alpha positions), analogous to the preferred alpha-substitution of naphthalene itself. youtube.comyoutube.com
Table 2: Directing Effects of Substituents in Electrophilic Aromatic Substitution
| Substituent Group | Type | Reactivity Effect | Directing Influence |
|---|---|---|---|
| –NO₂ (Nitro) | Electron-Withdrawing | Deactivating | meta |
| –COOH (Carboxylic Acid) | Electron-Withdrawing | Deactivating | meta |
While electron-rich aromatic rings undergo electrophilic substitution, electron-poor rings can undergo nucleophilic aromatic substitution (NAS or SNAr), especially when a good leaving group (like a halogen) is present and is activated by strong electron-withdrawing groups. masterorganicchemistry.com The mechanism for SNAr is typically a two-step addition-elimination process:
Addition: A nucleophile attacks the carbon atom bearing the leaving group. This is the rate-determining step and results in the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.orgyoutube.com
Elimination: The leaving group departs, and the aromaticity of the ring is restored. nih.gov
The presence of strong electron-withdrawing groups, such as a nitro group, is crucial as they stabilize the negative charge of the Meisenheimer complex through resonance. youtube.com This stabilization is most effective when the electron-withdrawing group is positioned ortho or para to the leaving group. masterorganicchemistry.comlibretexts.org
In this compound, the chloro group at the C3 position is ortho to the nitro group at the C4 position. This arrangement strongly activates the C3 carbon for nucleophilic attack. A nucleophile can readily attack this position, and the resulting negative charge on the intermediate carbanion will be effectively delocalized and stabilized by the adjacent nitro group. This makes the chlorine atom a labile leaving group under nucleophilic conditions.
Regioselectivity: The control of regioselectivity—the position at which a reaction occurs—is paramount in the synthesis of polysubstituted naphthalenes. researchgate.net As discussed, electrophilic substitution on unsubstituted naphthalene preferentially occurs at the C1 (alpha) position due to greater stabilization of the reaction intermediate. libretexts.org However, this inherent preference can be overridden or reinforced by existing substituents. For this compound, the regioselectivity of further reactions is clearly defined:
Electrophilic Attack: Directed to the unsubstituted ring, primarily at the C5 and C8 positions.
Nucleophilic Attack: Highly selective for the C3 position, due to activation by the ortho-nitro group. masterorganicchemistry.com
Modern synthetic methods often use directing groups to achieve C-H functionalization at positions that are electronically disfavored, providing routes to isomers not accessible through classical EAS reactions. nih.gov
Stereoselectivity: Stereoselectivity is generally not a factor in substitution reactions on the planar naphthalene ring system itself, as the introduction of a new substituent does not typically create a stereocenter. However, stereoselectivity becomes important if the substituents themselves contain chiral centers or if chiral catalysts or reagents are used that can differentiate between enantiotopic faces or positions of the molecule.
Advanced Spectroscopic and Structural Characterization of 3 Chloro 4 Nitro 2 Naphthalenecarboxylic Acid and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Isomer Differentiation and Stereochemical Assignment
High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of organic compounds, providing detailed information about the chemical environment of individual atoms. For 3-Chloro-4-nitro-2-naphthalenecarboxylic acid, both ¹H and ¹³C NMR would provide critical data for confirming its substitution pattern and differentiating it from other potential isomers.
Due to the absence of direct experimental data in the refereed literature for this compound, the expected chemical shifts are predicted based on established substituent effects on the naphthalene (B1677914) ring system. The electron-withdrawing nature of the nitro group, the carboxylic acid, and the chlorine atom will significantly influence the chemical shifts of the aromatic protons and carbons, generally shifting them to a lower field (higher ppm).
¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show distinct signals for the five aromatic protons on the naphthalene skeleton. The proton at the C1 position, being ortho to the carboxylic acid group, is anticipated to be significantly deshielded. The protons on the unsubstituted ring (C5, C6, C7, and C8) will exhibit characteristic splitting patterns (doublets and triplets) due to spin-spin coupling, allowing for their unambiguous assignment.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum will display eleven distinct signals corresponding to the carbon atoms of the naphthalene ring and the carboxylic acid. The carbons directly attached to the electron-withdrawing substituents (C2, C3, and C4) are expected to resonate at lower fields. The carbonyl carbon of the carboxylic acid will appear at the lowest field, typically in the range of 165-175 ppm.
Predicted NMR Data for this compound
| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| H1 | 8.2 - 8.4 | s |
| H5 | 7.8 - 8.0 | d |
| H6 | 7.5 - 7.7 | t |
| H7 | 7.5 - 7.7 | t |
| H8 | 8.0 - 8.2 | d |
| ¹³C NMR | Predicted Chemical Shift (ppm) |
| C=O | 168 - 172 |
| C2 | 135 - 140 |
| C3 | 130 - 135 |
| C4 | 145 - 150 |
| Aromatic C | 120 - 140 |
| Note: These are predicted values based on analogous compounds and substituent effects. Actual experimental values may vary. |
X-ray Crystallography for Solid-State Structure Determination and Intermolecular Interaction Analysis
X-ray crystallography provides the definitive solid-state structure of a crystalline compound, offering precise information on bond lengths, bond angles, and intermolecular interactions. While no specific crystal structure of this compound has been reported, the expected solid-state arrangement can be inferred from the known behavior of related aromatic carboxylic acids and nitro compounds.
The crystal packing of this compound is expected to be dominated by several key intermolecular interactions:
Hydrogen Bonding: The carboxylic acid functional group is a strong hydrogen bond donor and acceptor. It is highly probable that the molecules will form dimeric structures through hydrogen bonding between the carboxylic acid moieties of two adjacent molecules. nih.gov
Halogen Bonding: The chlorine atom can participate in halogen bonding, acting as an electrophilic region (σ-hole) that can interact with nucleophilic atoms like the oxygen atoms of the nitro or carboxylic acid groups of neighboring molecules.
Other Interactions: Dipole-dipole interactions involving the polar nitro group and C-H···O interactions are also likely to contribute to the crystal packing. researchgate.net
The determination of the crystal structure would provide invaluable data on the planarity of the naphthalene system, the torsion angles of the substituent groups, and the precise nature and geometry of the intermolecular forces that govern the solid-state assembly.
High-Resolution Mass Spectrometry Techniques for Mechanistic Pathway Elucidation and Impurity Profiling (Beyond Basic Identification)
High-resolution mass spectrometry (HRMS) is a powerful analytical technique for determining the elemental composition of a molecule with high accuracy and for studying its fragmentation pathways. For this compound, HRMS would not only confirm the molecular formula but also provide insights into its stability and decomposition mechanisms under ionization.
In a typical mass spectrometry experiment, the molecule would be ionized, and the resulting molecular ion would undergo fragmentation. The expected fragmentation pattern for this compound would likely involve the sequential loss of its functional groups.
Expected Fragmentation Pathways:
Loss of the Carboxyl Group: A common fragmentation pathway for aromatic carboxylic acids is the loss of the carboxyl group as a radical (•COOH) or as carbon dioxide (CO₂) following rearrangement. miamioh.edulibretexts.org
Loss of the Nitro Group: The nitro group can be lost as a nitrogen monoxide radical (•NO) or a nitrogen dioxide radical (•NO₂). nih.govresearchgate.net
Loss of Chlorine: The chlorine atom can also be cleaved from the aromatic ring.
By analyzing the masses of the fragment ions with high resolution, the elemental composition of each fragment can be determined, allowing for the confident elucidation of the fragmentation cascade. This information is crucial for distinguishing between isomers and for identifying and characterizing any impurities present in a sample.
Predicted High-Resolution Mass Spectrometry Fragments
| Fragment | Predicted m/z | Possible Neutral Loss |
|---|---|---|
| [M]⁺ | 251.0036 | - |
| [M - OH]⁺ | 234.0011 | •OH |
| [M - NO₂]⁺ | 205.0213 | •NO₂ |
| [M - COOH]⁺ | 206.0134 | •COOH |
| [M - Cl]⁺ | 216.0397 | •Cl |
Note: Predicted m/z values are for the most abundant isotopes and are based on general fragmentation patterns of related compounds.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis in Reaction Monitoring and Product Characterization
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of a molecule's functional groups. These techniques are highly valuable for identifying the presence of specific chemical bonds and for monitoring the progress of chemical reactions.
For this compound, the IR and Raman spectra would exhibit characteristic bands corresponding to its various functional groups.
Carboxylic Acid Group: A broad O-H stretching band is expected in the IR spectrum around 3000 cm⁻¹. The C=O stretching vibration will give rise to a strong absorption band in the IR spectrum, typically in the region of 1700-1725 cm⁻¹.
Nitro Group: The nitro group has two characteristic stretching vibrations: an asymmetric stretch (νas) typically appearing between 1500-1600 cm⁻¹ and a symmetric stretch (νs) between 1300-1370 cm⁻¹. researchgate.net These bands are usually strong in the IR spectrum.
Naphthalene Ring: The aromatic C-H stretching vibrations are expected above 3000 cm⁻¹. The C=C stretching vibrations of the naphthalene ring will produce a series of bands in the 1400-1600 cm⁻¹ region. Out-of-plane C-H bending vibrations, which are sensitive to the substitution pattern, will appear in the fingerprint region below 900 cm⁻¹. iitm.ac.incdnsciencepub.coms-a-s.org
C-Cl Bond: The C-Cl stretching vibration is expected to appear in the lower frequency region of the spectrum, typically between 600-800 cm⁻¹.
By monitoring the appearance or disappearance of these characteristic bands, vibrational spectroscopy can be effectively used to follow the synthesis of this compound and to characterize the final product.
Predicted Vibrational Frequencies (cm⁻¹)
| Functional Group | Vibrational Mode | Predicted IR Frequency Range | Predicted Raman Frequency Range |
|---|---|---|---|
| Carboxylic Acid | O-H stretch | 2800-3300 (broad) | Weak |
| C=O stretch | 1700-1725 (strong) | 1700-1725 (medium) | |
| Nitro Group | Asymmetric stretch | 1520-1560 (strong) | 1520-1560 (medium) |
| Symmetric stretch | 1340-1370 (strong) | 1340-1370 (strong) | |
| Aromatic Ring | C-H stretch | 3000-3100 (medium) | 3000-3100 (strong) |
| C=C stretch | 1400-1600 (multiple bands) | 1400-1600 (multiple bands) | |
| C-Cl Bond | C-Cl stretch | 600-800 (medium) | 600-800 (strong) |
Note: These are predicted frequency ranges based on characteristic group frequencies for analogous structures.
Computational and Theoretical Studies of 3 Chloro 4 Nitro 2 Naphthalenecarboxylic Acid
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction (e.g., Density Functional Theory, Frontier Molecular Orbital Analysis)
Quantum chemical calculations are fundamental to predicting the molecular properties of 3-Chloro-4-nitro-2-naphthalenecarboxylic acid. Density Functional Theory (DFT) is a widely used method for investigating the electronic properties of nitroaromatic compounds due to its balance of accuracy and computational cost. semanticscholar.orgresearchgate.net These calculations can determine the optimized molecular geometry, electron distribution, and various reactivity parameters.
Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orglibretexts.org The HOMO represents the ability of a molecule to donate electrons, characterizing its nucleophilicity, while the LUMO represents its ability to accept electrons, defining its electrophilicity. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for predicting a molecule's stability and reactivity; a smaller gap generally implies higher reactivity. researchgate.net
For this compound, the naphthalene (B1677914) ring system constitutes the core electron density. However, the presence of strong electron-withdrawing groups—the nitro (-NO₂) and chloro (-Cl) substituents—significantly influences the electronic landscape. DFT calculations would likely show that the HOMO is delocalized across the naphthalene π-system, while the LUMO is primarily localized on the nitro group, a common feature in nitroaromatic compounds. acs.org This distribution makes the nitro group and the adjacent aromatic positions susceptible to nucleophilic attack. nih.govdocumentsdelivered.com
The calculated quantum chemical descriptors provide a quantitative basis for understanding the molecule's reactivity.
| Parameter | Predicted Value | Significance |
|---|---|---|
| HOMO Energy | ~ -7.0 to -8.0 eV | Indicates ionization potential and electron-donating capability. |
| LUMO Energy | ~ -3.0 to -4.0 eV | Indicates electron affinity and electron-accepting capability. acs.org |
| HOMO-LUMO Gap (ΔE) | ~ 3.5 to 4.5 eV | Relates to chemical reactivity and kinetic stability. researchgate.net |
| Dipole Moment | High | Suggests a polar molecule due to asymmetric electron distribution caused by electronegative substituents. |
| Electronegativity (χ) | High | Reflects the molecule's ability to attract electrons. |
| Chemical Hardness (η) | Moderate | Measures resistance to change in electron distribution. mdpi.com |
| Electrophilicity Index (ω) | High | Quantifies the propensity to act as an electrophile, enhanced by the nitro group. mdpi.com |
Molecular Docking and Dynamics Simulations for Mechanistic Insights into Intermolecular Interactions
Molecular docking and dynamics simulations are powerful computational techniques used to explore how a molecule like this compound might interact with biological macromolecules, such as enzymes or receptors. nih.govresearchgate.net
Molecular Docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. plos.org The process involves sampling a high number of possible conformations and scoring them based on binding affinity. For this compound, key interaction points would include:
Hydrogen Bonding: The carboxylic acid group can act as both a hydrogen bond donor and acceptor, while the nitro group can act as a hydrogen bond acceptor.
Halogen Bonding: The chlorine atom can participate in halogen bonds, a specific type of non-covalent interaction.
π-π Stacking/Hydrophobic Interactions: The aromatic naphthalene ring system can engage in stacking interactions with aromatic residues (e.g., Phenylalanine, Tyrosine) in a binding pocket.
Molecular Dynamics (MD) simulations provide a dynamic view of these interactions over time. nih.gov Starting from a docked pose, MD can assess the stability of the ligand-receptor complex, revealing conformational changes and the persistence of key intermolecular interactions, such as hydrogen bonds. mdpi.comfrontiersin.org This provides deeper mechanistic insights than the static picture offered by docking alone. nih.gov
| Parameter | Illustrative Value | Interpretation |
|---|---|---|
| Binding Energy (kcal/mol) | -7.5 | Indicates a favorable binding affinity between the ligand and the receptor. |
| Inhibitory Constant (Ki, µM) | ~5.0 | Predicted concentration required for 50% inhibition, derived from binding energy. |
| Key Interacting Residues | Arg, Ser, Phe | Examples of amino acids forming hydrogen bonds (Arg, Ser) and π-π stacking (Phe) with the ligand. nih.gov |
| Interaction Types | Hydrogen bonds, Halogen bonds, Hydrophobic interactions | The types of non-covalent forces stabilizing the complex. plos.org |
Quantitative Structure-Activity Relationship (QSAR) in a Mechanistic Context
Quantitative Structure-Activity Relationship (QSAR) studies are statistical models that correlate the chemical structures of a series of compounds with their biological activities or physical properties. nih.gov These models are invaluable in drug discovery and toxicology for predicting the properties of new chemical entities. researchgate.net A mechanistic QSAR model for a series of analogs of this compound would rely on molecular descriptors derived from its structure.
Theoretical reactivity parameters obtained from quantum chemical calculations are particularly useful as descriptors. These can include:
Electronic Descriptors: HOMO and LUMO energies, HOMO-LUMO gap, dipole moment, and partial atomic charges. These describe the molecule's ability to engage in electrostatic, orbital-controlled, or charge-transfer interactions. researchgate.net
Topological Descriptors: Molecular connectivity indices that describe the size, shape, and branching of the molecule.
Quantum Chemical Descriptors: Parameters like chemical hardness (η) and the electrophilicity index (ω) can provide direct insight into reactivity. nih.gov
For nitroaromatic compounds, QSAR models have been successfully developed to predict endpoints like toxicity and mutagenicity, where descriptors related to electron affinity (LUMO energy) and hydrophobicity (logP) are often critical. nih.govresearchgate.net
| Descriptor Class | Specific Descriptor | Relevance for this compound |
|---|---|---|
| Electronic | LUMO Energy | Relates to electron-accepting ability and susceptibility to metabolic reduction, a key step in the toxicity of nitroaromatics. |
| Electronic | Electrophilicity Index (ω) | Quantifies the ability to form covalent bonds with biological nucleophiles. nih.gov |
| Hydrophobicity | LogP | Describes partitioning between aqueous and lipid phases, affecting bioavailability and membrane transport. |
| Steric | Molecular Volume | Defines the spatial requirements for fitting into a receptor binding site. |
| Quantum Chemical | Partial Charge on Nitro Group | Indicates the strength of electrostatic interactions and susceptibility to enzymatic reactions. |
Prediction of Spectroscopic Parameters and Validation with Experimental Data
DFT and other quantum chemical methods can accurately predict various spectroscopic parameters, which can then be validated against experimental data to confirm the accuracy of the computational model.
Vibrational Spectroscopy (IR and Raman): Theoretical calculations can predict the vibrational frequencies and intensities corresponding to the normal modes of the molecule. For this compound, characteristic frequencies would be expected for the O-H and C=O stretching of the carboxylic acid group, the asymmetric and symmetric stretching of the NO₂ group, the C-Cl stretch, and various aromatic C-C and C-H vibrations. acs.org Comparing the calculated spectrum with an experimental one helps in making precise assignments of the observed bands. researchgate.net
Electronic Spectroscopy (UV-Vis): Time-dependent DFT (TD-DFT) calculations can predict the electronic transition energies and oscillator strengths, which correspond to the absorption bands in a UV-Vis spectrum. mdpi.com Aromatic compounds like this one typically exhibit strong π→π* transitions. The presence of the nitro and chloro substituents on the naphthalene core is expected to cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted naphthalene.
| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Typical Experimental Range (cm⁻¹) |
|---|---|---|---|
| -COOH | O-H stretch (broad) | 3000 - 3400 | 2500 - 3300 |
| -COOH | C=O stretch | 1700 - 1750 | 1680 - 1720 |
| -NO₂ | Asymmetric stretch | 1530 - 1570 | 1500 - 1560 nih.govacs.org |
| -NO₂ | Symmetric stretch | 1340 - 1380 | 1335 - 1370 nih.gov |
| Aromatic Ring | C=C stretch | 1450 - 1600 | 1450 - 1620 |
| -C-Cl | C-Cl stretch | 700 - 800 | 600 - 800 |
Mechanistic Biological Investigations of Naphthalene Carboxylic Acid Derivatives Focus on Target Interaction Mechanisms
In Vitro Biochemical Characterization of Target Engagement
Enzyme Inhibition Mechanisms (e.g., Kinetic Analysis of Inhibition, Active Site Interactions)
There is no available research detailing the inhibitory effects of 3-Chloro-4-nitro-2-naphthalenecarboxylic acid on any specific enzymes. Consequently, data regarding kinetic analysis of inhibition (e.g., determination of IC₅₀, Kᵢ values, or the mode of inhibition such as competitive, non-competitive, or uncompetitive) and the specific molecular interactions with enzyme active sites are currently nonexistent.
Receptor Binding Mechanisms and Allosteric Modulation (e.g., Binding Kinetics, Conformational Changes upon Ligand Binding)
Scientific literature lacks studies on the binding of this compound to any receptors. Therefore, information on its binding kinetics (association and dissociation rates), affinity (Kₐ), or its potential to act as an agonist, antagonist, or allosteric modulator is not known. Investigations into conformational changes in receptors upon potential binding with this ligand have not been reported.
Structure-Activity Relationship (SAR) Studies in a Mechanistic Context
Due to the absence of biological activity data for this compound, no structure-activity relationship (SAR) studies have been conducted. SAR studies are contingent on having a series of related compounds with varying biological activities to correlate specific structural features with changes in activity. Without a known biological target or effect, such studies for this compound have not been undertaken.
Development of this compound Derivatives as Biochemical Probes
The development of a compound as a biochemical probe requires a well-defined biological activity and target. As the biological targets and mechanistic actions of this compound are unknown, it has not been developed or utilized as a biochemical probe in any reported research.
Investigation of Cellular Pathway Modulation at a Mechanistic Level (e.g., Specific Protein-Protein Interactions, Signaling Cascade Components)
There are no published studies investigating the effects of this compound on any cellular pathways. Research into its potential to modulate specific protein-protein interactions or components of signaling cascades has not been documented.
Advanced Analytical Method Development for Research Applications of 3 Chloro 4 Nitro 2 Naphthalenecarboxylic Acid
Chromatographic Methodologies for Isolation, Purification, and Quantification in Research Samples
Chromatographic techniques are fundamental for isolating 3-Chloro-4-nitro-2-naphthalenecarboxylic acid from reaction mixtures or complex matrices, purifying it to a high degree, and quantifying its concentration in research samples.
Preparative High-Performance Liquid Chromatography (Preparative HPLC) is a high-resolution technique suitable for obtaining highly pure samples of the target compound. A reversed-phase approach is typically effective, where the stationary phase is nonpolar (e.g., C18-silica) and the mobile phase is a polar solvent mixture. The carboxylic acid group's ionization can be suppressed by adding a small amount of acid (e.g., formic or trifluoroacetic acid) to the mobile phase, leading to better peak shape and retention.
Table 1: Illustrative Preparative HPLC Parameters for Purifying this compound
| Parameter | Value/Description | Purpose |
|---|---|---|
| Column | C18, 10 µm particle size, 250 x 21.2 mm | Reversed-phase separation based on hydrophobicity. |
| Mobile Phase | A: Water + 0.1% Formic AcidB: Acetonitrile + 0.1% Formic Acid | Gradient elution allows for efficient separation from impurities. |
| Gradient | 60% B to 95% B over 20 minutes | To elute the compound of interest while separating it from less and more retained species. |
| Flow Rate | 20 mL/min | Appropriate for the column dimension to ensure efficient separation. |
| Detection | UV at 254 nm and 320 nm | The aromatic naphthalene (B1677914) core and nitro group provide strong UV absorbance for peak detection. |
| Injection Volume | 1-5 mL (of concentrated sample solution) | To load a sufficient quantity of the crude material for purification. |
Flash Chromatography serves as a rapid, lower-resolution purification method for larger quantities of material, often as a preliminary cleanup step before preparative HPLC. orgsyn.org It typically employs a normal-phase setup with silica (B1680970) gel as the stationary phase. The solvent system is chosen so that the target compound has an optimal retention factor (Rf) of approximately 0.25-0.35 on a corresponding Thin-Layer Chromatography (TLC) plate to ensure good separation.
Table 2: Representative Flash Chromatography Conditions for this compound
| Parameter | Value/Description | Purpose |
|---|---|---|
| Stationary Phase | Silica Gel (230-400 mesh) | Polar stationary phase for normal-phase chromatography. |
| Mobile Phase | Hexanes:Ethyl Acetate with 1% Acetic Acid | The acetic acid is added to reduce peak tailing by minimizing interactions of the carboxylic acid group with the silica surface. |
| Elution Mode | Isocratic or Step-Gradient | A simple isocratic elution can be used if impurities are well-separated, or a step-gradient for more complex mixtures. |
| Loading Method | Dry loading on Celite or silica | Prevents dissolution issues and ensures an even band application for better separation. orgsyn.org |
| Detection | UV detector or TLC analysis of fractions | To identify fractions containing the purified compound. |
Advanced Separation Techniques for Complex Mixtures
When analyzing this compound within highly complex research samples, one-dimensional chromatography may be insufficient. Advanced separation techniques offer superior resolving power.
Two-Dimensional Liquid Chromatography (2D-LC) significantly increases peak capacity by subjecting the sample to two independent separation mechanisms. wikipedia.orgnih.gov For a complex matrix containing the target compound, an effective 2D-LC system could couple ion-exchange chromatography in the first dimension to separate analytes based on their charge (leveraging the anionic nature of the deprotonated carboxylic acid) with reversed-phase chromatography in the second dimension for separation based on hydrophobicity. researchgate.net This orthogonality ensures that components co-eluting in the first dimension are likely to be separated in the second. nih.gov
Capillary Electrophoresis (CE) is a high-efficiency technique well-suited for the analysis of charged species. mdpi.com this compound, with a pKa value typical for carboxylic acids, will exist as an anion in buffer systems with a pH above ~5. mdpi.com In Capillary Zone Electrophoresis (CZE), the most common mode of CE, ions are separated based on their charge-to-size ratio. ufmg.br This method offers rapid analysis times and requires minimal sample volume. mdpi.com Non-aqueous capillary electrophoresis (NACE) can also be employed, which is advantageous for improving the solubility of hydrophobic analytes like this naphthalenic compound. mdpi.com
Ion Chromatography (IC) is specifically designed for the separation and quantification of ionic species. shimadzu.com It can be used to determine the concentration of this compound as its carboxylate anion. The separation is typically performed on an anion-exchange column. nih.gov A conductivity detector is commonly used, which requires a suppressor to reduce the background conductivity of the eluent, thereby enhancing the sensitivity for the analyte. nih.govmetrohm.com IC is a robust and reliable technique for quantifying the compound in aqueous research samples.
Hyphenated Techniques for Comprehensive Structural Confirmation and Quantification in Research Samples
For unambiguous identification and precise quantification, chromatographic systems are often coupled directly to information-rich detectors, a practice known as hyphenation.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful tool for both quantification and structural confirmation. lcms.cz The compound would first be separated using HPLC, likely under reversed-phase conditions. The eluent is then directed into a mass spectrometer. Due to the acidic nature of the molecule, electrospray ionization (ESI) in negative ion mode would be highly effective, generating the deprotonated molecule [M-H]⁻ as the precursor ion. In the tandem MS (MS/MS) stage, this precursor ion is fragmented, and the resulting product ions are detected. This process, known as Selected Reaction Monitoring (SRM), provides exceptional selectivity and sensitivity for quantification, even in complex matrices. nih.gov
Table 3: Predicted LC-MS/MS Transitions for this compound
| Parameter | Predicted Value | Rationale |
|---|---|---|
| Ionization Mode | ESI Negative | The carboxylic acid group is readily deprotonated. |
| Precursor Ion [M-H]⁻ | m/z 266.0 | Calculated for the molecular formula C₁₁H₅ClNO₄. |
| Potential Product Ion 1 | m/z 222.0 | Corresponds to the loss of CO₂ (44 Da) from the carboxylate group. |
| Potential Product Ion 2 | m/z 220.0 | Corresponds to the loss of NO₂ (46 Da) from the nitro group. |
| SRM Transition (Quantification) | 266.0 → 222.0 | This fragmentation is typically a very stable and high-intensity transition for carboxylic acids. |
| SRM Transition (Confirmation) | 266.0 → 220.0 | A second transition confirms the identity of the compound. |
Gas Chromatography-Mass Spectrometry (GC-MS/MS) is generally not suitable for the direct analysis of non-volatile and thermally labile compounds like carboxylic acids. youtube.com Therefore, a chemical derivatization step is required to convert the carboxylic acid into a more volatile and stable ester (e.g., a methyl ester). youtube.comepa.gov After derivatization, the resulting compound can be analyzed by GC-MS/MS, which offers excellent chromatographic resolution and the high selectivity of mass spectrometric detection.
Liquid Chromatography-Nuclear Magnetic Resonance Spectroscopy (LC-NMR) provides the most definitive structural information of an analyte post-separation. mdpi.com In an LC-NMR setup, the HPLC system is coupled to an NMR spectrometer. As the peak corresponding to this compound elutes from the column, it can be directed into the NMR flow cell. nih.gov Data can be acquired in real-time (on-flow) or by trapping the peak in the cell (stopped-flow) to acquire more detailed 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC) NMR spectra. nih.gov This allows for the complete and unambiguous structural confirmation of the compound directly within a sample mixture.
Development of Derivatization Strategies for Enhanced Analytical Sensitivity and Selectivity in Research Contexts
Derivatization is a chemical modification of the analyte to alter its physicochemical properties, thereby improving its analytical performance. researchgate.netnih.gov
For enhanced GC analysis , the primary goal is to increase volatility and thermal stability. youtube.com The carboxylic acid group of this compound can be converted into an ester.
Esterification: Reacting the compound with an alcohol (e.g., methanol) in the presence of an acid catalyst (e.g., BF₃) produces the corresponding methyl ester. youtube.com Silylation using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) is another common method, where the acidic proton of the carboxyl group is replaced by a trimethylsilyl (B98337) (TMS) group. nih.gov
For enhanced LC-MS/MS sensitivity , derivatization can be used to improve ionization efficiency. nih.gov While the native compound ionizes well in negative mode, certain reagents can be used to introduce a moiety that is even more readily ionized or provides more specific fragmentation. For instance, reacting the carboxylic acid with a reagent like 2-picolylamine can create a derivative that is highly responsive in positive-ion mode ESI, potentially lowering detection limits by orders of magnitude. nih.govresearchgate.net Another strategy involves reducing the nitro group to an amine, which can then be derivatized to further enhance ionization efficiency and chromatographic retention. researchgate.net
Table 4: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Acetic acid |
| Acetonitrile |
| Formic acid |
| Hexanes |
| Ethyl Acetate |
| Methanol (B129727) |
| N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) |
| Trifluoroacetic acid |
Environmental Chemistry and Degradation Pathways of Halogenated Nitro Naphthalenecarboxylic Acids Mechanistic Focus
Biotic Degradation Mechanisms (e.g., Microbial Metabolism, Enzyme-Catalyzed Transformations in Environmental Systems)
The primary route for the complete mineralization of many persistent organic pollutants is through the metabolic activities of microorganisms. researchgate.net Bacteria, in particular, have evolved diverse enzymatic machinery to break down complex aromatic compounds. mdpi.com
The degradation of halogenated nitroaromatic compounds can proceed through several initial strategies employed by microorganisms. These often involve either an oxidative or a reductive attack.
Oxidative Pathways : These pathways are typically initiated by dioxygenase or monooxygenase enzymes. eaht.org These enzymes incorporate one or two atoms of oxygen into the aromatic ring, leading to the formation of dihydroxylated intermediates (catechols or substituted catechols). nih.gov This initial oxidation destabilizes the aromatic ring, making it susceptible to subsequent ring cleavage by other dioxygenases. The nitro group may be removed as nitrite (B80452) either before or after ring cleavage. researchgate.net
Reductive Pathways : Under anaerobic or anoxic conditions, the nitro group is often the first point of attack. A series of nitroreductase enzymes can sequentially reduce the nitro group to nitroso, hydroxylamino, and finally amino functionalities. nih.gov The resulting aromatic amine may be more amenable to subsequent degradation. Reductive dehalogenation, where the chlorine atom is removed and replaced with a hydrogen atom, is another important microbial process, particularly under anaerobic conditions.
While the specific metabolic pathway for 3-Chloro-4-nitro-2-naphthalenecarboxylic acid has not been detailed in the scientific literature, plausible pathways can be inferred from studies on naphthalene (B1677914) and chlorinated nitroaromatic compounds.
The degradation of naphthalene itself is well-studied and often proceeds through the formation of key intermediates like salicylate (B1505791) or phthalate, which are then funneled into central metabolic pathways. mdpi.comnih.gov For a substituted naphthalene like this compound, the initial enzymatic attacks would likely be directed at the naphthalene ring system.
A potential oxidative pathway could be initiated by a naphthalene dioxygenase , which would hydroxylate the unsubstituted ring of the naphthalene moiety. Subsequent enzymatic reactions could lead to ring cleavage. The chlorine and nitro substituents would be dealt with at various stages of the degradation cascade. For instance, dehalogenation can be catalyzed by specific dehalogenases. nih.gov
Alternatively, a reductive pathway could begin with the reduction of the nitro group to an amino group, forming 3-Chloro-4-amino-2-naphthalenecarboxylic acid. This transformation can significantly alter the electronic properties of the molecule and its susceptibility to further enzymatic attack.
| Potential Initial Reaction | Key Enzyme Class | Likely Intermediate(s) | Subsequent Steps |
| Dioxygenation | Naphthalene Dioxygenase | Dihydroxylated chloro-nitro-naphthalene derivative | Dehydrogenation, ring cleavage, dehalogenation, denitrification |
| Nitroreduction | Nitroreductase | 3-Chloro-4-amino-2-naphthalenecarboxylic acid | Aromatic amine degradation, dehalogenation, ring cleavage |
| Reductive Dehalogenation | Reductive Dehalogenase | 4-Nitro-2-naphthalenecarboxylic acid | Nitroreduction, ring cleavage |
The complete degradation of complex xenobiotics like this compound is often not accomplished by a single microbial species but rather by the synergistic activities of a microbial consortium. mdpi.comnih.gov Different members of the community may carry out different steps of the degradation pathway. nih.gov For example, one species might perform the initial reductive steps, making the molecule more accessible to another species that specializes in aromatic ring cleavage. This metabolic cooperation, known as cometabolism, is a key feature of xenobiotic transformation in the environment. The presence of other carbon sources can also influence the degradation of the target compound.
The composition and metabolic capabilities of the indigenous microbial community in a contaminated environment are critical factors determining the rate and extent of biodegradation. mdpi.com
Environmental Fate Modeling and Pathway Prediction for Chlorinated Nitro-Naphthalenecarboxylic Acids
Environmental fate models are computational tools used to predict the transport, transformation, and distribution of chemicals in the environment. researchgate.netup.pt These models integrate information on the physicochemical properties of the compound, environmental conditions, and transformation rate constants to estimate concentrations in various environmental compartments such as soil, water, and air. nih.govmdpi.com
For compounds like this compound, where extensive experimental data may be lacking, Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models can be employed. nih.gov These models use the molecular structure of a chemical to predict its properties, including its potential for biodegradation, photolysis, and hydrolysis.
Predictive models for degradation pathways, often based on databases of known microbial reactions, can suggest plausible metabolic routes and intermediates. researchgate.net These in silico tools are valuable for prioritizing research needs and for preliminary risk assessment. However, the predictions from these models need to be validated with experimental data to ensure their accuracy for specific compounds and environmental scenarios. researchgate.netnih.gov
Patent Landscape and Intellectual Property in Naphthalene Carboxylic Acid Research
Analysis of Synthetic Route Patents for Naphthalene (B1677914) Carboxylic Acids and Derivatives
While no patents were identified for the direct synthesis of 3-Chloro-4-nitro-2-naphthalenecarboxylic acid , the patent literature for related naphthalene carboxylic acids showcases a variety of synthetic strategies. These patents generally focus on methods for carboxylation, oxidation of substituted naphthalenes, and the introduction of various functional groups onto the naphthalene ring.
Key patented methodologies in this broader field include:
Oxidation of Alkyl-Substituted Naphthalenes: A common strategy involves the oxidation of alkylated naphthalenes to form the corresponding carboxylic acids. For instance, patents describe the oxidation of 2,3-dimethylnaphthalene (B165509) to produce 2,3-naphthalenedicarboxylic acid. This general approach could theoretically be adapted for a precursor to This compound , although no patents currently claim such a specific transformation.
Carboxylation of Naphthalene Precursors: Patents also cover the direct introduction of a carboxyl group onto the naphthalene scaffold. These methods often employ strong bases and carbon dioxide or utilize transition metal catalysis. The regioselectivity of such reactions is a critical aspect of these patents.
Halogenation and Nitration of Naphthalene Carboxylic Acids: The introduction of chloro and nitro groups onto aromatic rings is a well-established area of chemical synthesis with extensive patent coverage. libretexts.orgmasterorganicchemistry.com However, patents specifically detailing the sequential or direct chlorination and nitration of 2-naphthalenecarboxylic acid to yield the 3-chloro-4-nitro isomer are not readily found. The directing effects of the existing carboxyl group would significantly influence the position of subsequent electrophilic substitution, making the synthesis of the desired isomer a non-trivial challenge that would be a key inventive step in any patent application. docbrown.infodocumentsdelivered.com
The table below summarizes representative patented synthetic approaches for various naphthalene carboxylic acids, highlighting the types of transformations that are typically protected by intellectual property.
| Patent Focus | Example Transformation | Key Patented Aspect |
| Oxidation | 2,3-Dimethylnaphthalene to 2,3-Naphthalenedicarboxylic acid | Use of specific oxidizing agents and reaction conditions for high yield and purity. orgsyn.org |
| Carboxylation | Naphthalene to Naphthalenecarboxylic acid | Catalytic systems and reaction parameters for regioselective carboxylation. |
| Functionalization | Bromination of Naphthols | Methods for selective halogenation of naphthalene derivatives. |
This table is illustrative of general trends in the field and does not represent patents for the synthesis of this compound.
Novel Chemical Entities and Derivatization Patent Trends
The patent landscape for novel chemical entities based on the naphthalene carboxylic acid scaffold is diverse, with applications claimed in pharmaceuticals, agrochemicals, and materials science. Patented derivatives often feature modifications to the carboxyl group (e.g., esters, amides) or the introduction of various substituents on the naphthalene ring to modulate biological activity or material properties.
While no patents specifically claim derivatives of This compound , the trends in the broader field suggest that if this compound were to be developed commercially, patent applications would likely focus on:
Ester and Amide Derivatives: Conversion of the carboxylic acid to esters and amides is a common strategy to improve properties such as solubility, bioavailability, or reactivity for polymer synthesis.
Further Ring Substitution: Introduction of additional functional groups to the naphthalene ring could be patented if they lead to novel compounds with desirable properties.
Therapeutic or Industrial Applications: Patents would likely claim the use of novel derivatives in specific applications, such as active pharmaceutical ingredients or functional monomers.
Intellectual Property Related to Mechanistic Discoveries and Research Probes involving Naphthalene Carboxylic Acids
Patents are occasionally granted for novel mechanistic discoveries or the use of specific molecules as research probes, particularly if these discoveries enable new synthetic methods or provide valuable tools for biological research. For naphthalene carboxylic acids, such patents are rare and typically associated with compounds that exhibit unique photophysical properties or act as highly specific inhibitors or markers for biological processes.
There is no indication in the current body of public patent information that This compound has been the subject of such mechanistic or research-probe-focused intellectual property. The development of a patent portfolio in this area would likely require the discovery of a novel and non-obvious property or application of the molecule that is not predictable from its structure.
Future Directions and Unresolved Research Questions in the Study of 3 Chloro 4 Nitro 2 Naphthalenecarboxylic Acid
Emerging Synthetic Methodologies for Naphthalene (B1677914) Scaffolds Bearing Complex Substitution Patterns
The synthesis of polysubstituted naphthalenes, such as 3-Chloro-4-nitro-2-naphthalenecarboxylic acid, is often hampered by issues of regioselectivity and the harsh reaction conditions required for classical electrophilic aromatic substitution. nih.gov However, recent advancements in synthetic methodologies offer promising avenues for overcoming these challenges.
One of the most significant emerging areas is the use of transition-metal-catalyzed cross-coupling reactions. These methods allow for the precise and sequential introduction of various functional groups onto the naphthalene core. For instance, a hypothetical retrosynthetic analysis of this compound might involve a Suzuki or Stille coupling to introduce the carboxylic acid group, followed by a regioselective nitration and chlorination. The challenge lies in controlling the regiochemistry of the final halogenation and nitration steps on a pre-functionalized naphthalene ring.
Another promising approach is the application of C-H activation/functionalization reactions. This strategy avoids the need for pre-functionalized starting materials, offering a more atom-economical and efficient route to complex molecules. The development of catalysts that can selectively activate and functionalize specific C-H bonds on a naphthalene scaffold in the presence of other reactive groups is a key area of ongoing research.
Furthermore, novel benzannulation strategies are being explored to construct the naphthalene ring system with the desired substitution pattern already in place. nih.gov These methods often involve the cycloaddition of highly functionalized precursors, providing excellent control over the final arrangement of substituents.
| Synthetic Strategy | Potential Application to this compound | Key Challenges |
| Transition-Metal Catalysis | Stepwise introduction of chloro, nitro, and carboxylic acid functionalities. | Regiocontrol in the final functionalization steps. |
| C-H Activation | Direct functionalization of a simpler naphthalene precursor. | Catalyst selectivity and functional group tolerance. |
| Benzannulation Reactions | Construction of the substituted naphthalene ring from acyclic precursors. | Synthesis of appropriately functionalized starting materials. |
Synergistic Approaches Combining Advanced Computational and Experimental Techniques for Mechanistic Elucidation
A deep understanding of reaction mechanisms is paramount for the rational design of synthetic routes and the optimization of reaction conditions. The synergy between advanced computational chemistry and experimental techniques is proving to be a powerful tool for elucidating the intricate details of reaction pathways involving complex aromatic molecules.
Density Functional Theory (DFT) calculations, for example, can be employed to model the transition states and intermediates of various synthetic transformations. nih.gov This allows for the prediction of the most likely reaction pathways and the identification of key factors influencing regioselectivity and reactivity. For a molecule like this compound, computational studies could help predict the most favorable sites for electrophilic attack during nitration and chlorination, taking into account the directing effects of the existing substituents. iau.irajpchem.org
These computational predictions can then be validated and refined through a variety of experimental techniques. Kinetic studies, isotopic labeling experiments, and in-situ spectroscopic monitoring of reactions can provide crucial data to support or refute proposed mechanisms. The electrophilic nitration of naphthalene, for instance, has been a subject of extensive mechanistic study, with ongoing debate about the nature of the intermediates involved. nih.govresearchgate.net Applying a combined computational and experimental approach to the nitration of a substituted naphthalene like 3-chloro-2-naphthalenecarboxylic acid could provide valuable insights into the substituent effects on the reaction mechanism.
| Technique | Contribution to Mechanistic Understanding |
| Computational Chemistry (DFT) | Prediction of reaction pathways, transition state energies, and regioselectivity. nih.gov |
| Kinetic Studies | Determination of reaction rates and orders, providing insights into the rate-determining step. |
| Isotopic Labeling | Tracing the fate of specific atoms throughout a reaction, confirming bond-forming and bond-breaking steps. |
| In-situ Spectroscopy (NMR, IR) | Direct observation of reaction intermediates and products in real-time. |
Exploration of Novel Mechanistic Applications of this compound Derivatives
The unique electronic and steric properties of this compound and its potential derivatives could lead to novel applications in various fields of chemistry. The presence of a carboxylic acid group opens up possibilities for its use as a ligand in catalysis or as a building block for larger supramolecular assemblies.
For instance, the naphthalene core, functionalized with both electron-withdrawing (nitro and chloro) and potentially coordinating (carboxylic acid) groups, could serve as a scaffold for the design of new catalysts. The electronic properties of the naphthalene ring can be fine-tuned by modifying the substituents, potentially influencing the catalytic activity and selectivity of a metal center coordinated to the carboxylic acid.
Furthermore, the planar and rigid nature of the naphthalene scaffold makes it an attractive component for the construction of advanced materials. Derivatives of this compound could be explored as components of organic light-emitting diodes (OLEDs), sensors, or molecular switches. The specific substitution pattern would be expected to influence the photophysical properties of such materials, offering a route to tailor their performance for specific applications.
Addressing Challenges in Complex Chemical Synthesis and Deep Mechanistic Understanding of Substituted Naphthalenes
Despite the significant progress in synthetic and mechanistic chemistry, the study of complex substituted naphthalenes like this compound continues to present formidable challenges. The development of synthetic methods that are not only efficient and selective but also environmentally benign remains a key objective. This includes the use of greener solvents, catalysts, and reagents, as well as the design of processes that minimize waste generation.
A deeper mechanistic understanding is also crucial for overcoming the limitations of current synthetic methods. Many reactions involving polysubstituted aromatics are still not fully understood at a molecular level. Unraveling the subtle interplay of steric and electronic effects, solvent effects, and catalyst-substrate interactions is essential for the rational design of more effective and predictable synthetic transformations.
Future research in this area will likely focus on the development of novel catalytic systems with enhanced selectivity and reactivity, the application of flow chemistry and other automated techniques to accelerate reaction discovery and optimization, and the continued integration of computational and experimental methods to gain a more profound understanding of the fundamental principles governing the chemistry of substituted naphthalenes.
Q & A
Q. What are the optimal synthetic routes for 3-Chloro-4-nitro-2-naphthalenecarboxylic acid, considering regioselective nitration and chlorination?
Methodological Answer: Synthesis typically begins with 2-naphthalenecarboxylic acid. To achieve regioselective nitration at the 4-position, use mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C). The electron-withdrawing carboxylic acid group directs nitration to the para position. Subsequent chlorination at the 3-position can be achieved using Cl₂ or SOCl₂ in the presence of a Lewis acid catalyst (e.g., FeCl₃). Protecting the carboxylic acid group (e.g., esterification) may improve yields by reducing side reactions .
Example Protocol:
- Dissolve 2-naphthalenecarboxylic acid in H₂SO₄ at 0°C.
- Add HNO₃ dropwise, stir for 4–6 hours.
- Quench with ice, isolate 4-nitro-2-naphthalenecarboxylic acid.
- React with Cl₂/FeCl₃ in dry DCM at 40°C for 12 hours.
- Deprotect (if esterified) using NaOH/MeOH.
Q. What spectroscopic techniques are most effective for characterizing the structure of this compound?
Methodological Answer:
- IR Spectroscopy: Confirm the presence of carboxylic acid (C=O stretch ~1700 cm⁻¹), nitro (asymmetric stretch ~1520 cm⁻¹), and C-Cl bonds (~750 cm⁻¹) .
- NMR (¹H/¹³C): Use deuterated DMSO to resolve aromatic proton signals. The nitro group deshields adjacent protons, while the chlorine substituent causes distinct splitting patterns.
- Mass Spectrometry (HRMS): Verify molecular ion ([M-H]⁻ at m/z 276.9884) and fragmentation patterns.
- X-ray Crystallography: For unambiguous structural confirmation, grow single crystals in EtOH/water and refine using SHELXL .
Advanced Research Questions
Q. How can computational methods like DFT predict the reactivity and electronic properties of this compound?
Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G**) can:
- Map electrostatic potential surfaces to identify electrophilic/nucleophilic sites.
- Calculate HOMO-LUMO gaps to predict charge-transfer interactions.
- Simulate IR/NMR spectra for comparison with experimental data.
- Assess the nitro group’s electron-withdrawing effect on the carboxylic acid’s pKa (predicted ~2.5–3.0). Example Workflow:
- Optimize geometry using Gaussian 12.
- Perform frequency analysis to ensure no imaginary modes.
- Extract Mulliken charges and frontier orbitals.
Q. How to resolve discrepancies between crystallographic data and spectroscopic results in structural determination?
Methodological Answer:
- Scenario: If NMR suggests a planar nitro group but X-ray shows a twisted conformation, consider dynamic effects (e.g., temperature-dependent NMR).
- Tools: Refine crystallographic data with SHELXL , adjusting for disorder or thermal motion. Validate using Rietveld analysis.
- Cross-Validation: Compare experimental IR/Raman spectra with DFT-simulated spectra to identify conformational isomers.
Q. What strategies are employed to study the potential anticancer activity of this compound, given its structural analogs?
Methodological Answer:
- In Vitro Assays: Screen against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. Compare IC₅₀ values with analogs like 4-chloro-1-hydroxynaphthalene-2-carboxylic acid, which shows moderate activity .
- Mechanistic Studies:
- Perform flow cytometry to assess apoptosis (Annexin V/PI staining).
- Use molecular docking (AutoDock Vina) to predict interactions with targets like topoisomerase II or COX-2.
- Comparative Analysis: Evaluate substituent effects by synthesizing derivatives (e.g., replacing Cl with F or NO₂ with CN).
Data Contradiction Analysis
Q. How to address conflicting solubility data reported for this compound in polar vs. nonpolar solvents?
Methodological Approach:
- Replicate Experiments: Test solubility in DMSO, EtOH, and DCM under standardized conditions (25°C, 24 hrs).
- Analyze Impurities: Use HPLC (C18 column, 0.1% TFA in H₂O/ACN gradient) to check for byproducts affecting solubility.
- Theoretical Insight: Compute logP (predicted ~2.8) to rationalize solubility trends.
Tables for Comparative Analysis
| Property | This compound | 4-Chloro-1-hydroxy-2-naphthalenecarboxylic Acid |
|---|---|---|
| Molecular Weight | 276.62 g/mol | 222.62 g/mol |
| Key Functional Groups | -COOH, -NO₂, -Cl | -COOH, -OH, -Cl |
| Predicted logP | ~2.8 | ~2.1 |
| Anticancer Activity (IC₅₀) | Pending validation | 25–50 µM (cell-dependent) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
